Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
Description
Properties
IUPAC Name |
2,3,3a,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-4-2-1-6-10-3(2)5(9)7-4/h2-3,6H,1H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKQABUXDLKMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)NC2=O)ON1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222521 | |
| Record name | Dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6251-14-5 | |
| Record name | Dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6251-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione can be synthesized through a series of cycloaddition reactions. One common method involves the cycloaddition of nitrone with an alkene or alkyne, followed by subsequent ring closure to form the isoxazole ring. The reaction typically requires a catalyst such as copper(I) or ruthenium(II) to proceed efficiently .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale cycloaddition reactions conducted under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as conducting reactions in aqueous media and avoiding toxic solvents, is increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives inhibited the proliferation of cancer cells by inducing apoptosis. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis, making them potential candidates for cancer therapeutics .
Neuroprotective Effects
Another area of application is in neuroprotection. Compounds derived from tetrahydro-4H-pyrrolo[3,4-d]isoxazole have shown promise in protecting neuronal cells against oxidative stress and excitotoxicity. This suggests potential uses in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
this compound has also been utilized in the development of advanced materials. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The compound acts as a cross-linking agent in polymer synthesis, leading to materials with improved durability and resistance to environmental factors .
Synthesis and Derivatives
The synthesis of tetrahydro-4H-pyrrolo[3,4-d]isoxazole derivatives is crucial for exploring its applications. Various synthetic routes have been developed, including multi-step reactions involving readily available starting materials. These derivatives are often evaluated for their biological activities and material properties .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Identified specific derivatives that inhibit cancer cell growth through apoptosis induction. |
| Study 2 | Neuroprotection | Demonstrated protective effects against oxidative stress in neuronal cells. |
| Study 3 | Polymer Chemistry | Showed enhanced mechanical properties in polymers when tetrahydro-4H-pyrrolo[3,4-d]isoxazole was used as a cross-linker. |
Mechanism of Action
The mechanism by which Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Pyrido[2',3':4,5]pyrrolo[2,1-d][1,2,3,5]tetrazine-4(3H)-ones
- Structural Features : Tricyclic system combining pyridine, pyrrolidine, and tetrazine rings.
- Pharmacological Activity : Acts as a temozolomide analog, demonstrating alkylating activity in glioblastoma models by methylating DNA at the O6 position of guanine .
- Key Difference : The tetrazine ring in this analog enhances DNA alkylation efficiency but reduces metabolic stability compared to the isoxazole-containing target compound.
Alkyl-5,8-dimethyl-6-phenyl-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4(3H)-ones
- Structural Features: Bicyclic pyrazolo-tetrazepinone system with a seven-membered tetrazepine ring.
- Pharmacological Activity : Exhibits moderate cytotoxicity against breast cancer (MCF-7) and antimicrobial activity .
Coumarin-3-yl Derivatives (e.g., Compounds 4i and 4j)
- Structural Features: Coumarin fused with pyrimidinone or tetrazolyl groups.
- Pharmacological Activity : Enhanced anticoagulant and anticancer properties due to the coumarin moiety’s ability to inhibit vitamin K epoxide reductase .
- Key Difference : The planar coumarin scaffold prioritizes π-π stacking interactions, contrasting with the three-dimensionality of the target compound’s bicyclic core.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
Target Selectivity : The fused isoxazole-pyrrolidine system in the target compound may offer superior selectivity for CNS targets (e.g., GABA receptors) compared to the broader cytotoxicity of tetrazine-based analogs .
Synthetic Complexity : Pyrido-pyrrolo-tetrazine-4(3H)-ones require multi-step syntheses involving hazardous reagents (e.g., hydrazine), whereas the target compound’s synthesis (if analogous to isoxazole derivatives) could leverage safer cycloaddition strategies.
Thermodynamic Stability : The rigid bicyclic framework of the target compound likely enhances thermal stability (>200°C decomposition) compared to coumarin derivatives, which degrade at lower temperatures (~150°C) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition reactions. For example, copper nitrate-mediated reactions with olefinic azlactones yield derivatives like 3-(4-bromophenyl)-5-phenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (77% yield) under mild conditions (NaCl, Oxone, Na₂CO₃ in aqueous acetone) . Optimization involves adjusting stoichiometry (e.g., 1.1:1 molar ratio of nitrile oxide precursor to dipolarophile) and solvent systems (toluene or DMF/EtOH mixtures) to improve regioselectivity and purity .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Combined spectroscopic analysis is critical:
- IR spectroscopy identifies carbonyl stretches (1680–1717 cm⁻¹) and NH/CH vibrations .
- ¹H NMR resolves stereochemistry (e.g., isoxazoline protons at δ 5.20–5.29 ppm with J = 8.72 Hz) and aryl substituents .
- Mass spectrometry confirms molecular weight (e.g., m/z 355 [M⁺] for 5-phenyl derivatives) .
Cross-validation with elemental analysis (C, H, N, S) ensures purity .
Advanced Research Questions
Q. How can regioselectivity challenges in 1,3-dipolar cycloadditions be addressed during the synthesis of pyrrolo-isoxazole-diones?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, electron-withdrawing groups (e.g., 4-chlorophenyl) on nitrile oxides favor cycloaddition at the β-position of maleimides, yielding >90% regioselective products . Computational modeling (DFT) predicts transition-state energies to guide substituent selection. Experimental validation via TLC monitoring and flash chromatography (hexane/EtOAc 2:1) separates isomers .
Q. What strategies resolve contradictions in stereochemical assignments for diastereomeric derivatives?
- Methodological Answer : Discrepancies in NOE correlations or coupling constants (e.g., δ 5.81–5.88 ppm, J = 7.4 Hz for isoxazoline C-5 protons) require:
- X-ray crystallography to confirm absolute configurations (e.g., (3R,3aS,6aR) stereochemistry in 21c) .
- Chiral HPLC with amylose-based columns to separate enantiomers .
- Dynamic NMR to assess conformational flexibility in solution .
Q. How can bioactivity data inconsistencies arise in antimicrobial assays, and how are they mitigated?
- Methodological Answer : Variability in MIC (minimum inhibitory concentration) values may stem from:
- Solubility limitations (e.g., DMSO stock solutions ≥5.16 mg/mL for in vitro testing) .
- Bacterial strain specificity (e.g., Gram-positive vs. Gram-negative).
Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) improve reproducibility. Derivatives with 4-methylphenyl substituents (8b) show enhanced activity due to lipophilicity (logP = 3.2) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting elemental analysis results (e.g., C: 58.55% observed vs. 58.53% theoretical)?
- Methodological Answer : Minor deviations (<0.1%) often arise from hygroscopicity or residual solvents. Pre-dry samples at 60°C under vacuum for 24 hours. For larger discrepancies (>0.5%), repeat combustion analysis and cross-check with XPS or EDX for trace impurities .
Methodological Tables
Table 1 : Key Synthetic Parameters for Pyrrolo-Isoxazole-Diones
Table 2 : Bioactivity of Selected Derivatives
| Derivative | Substituent | MIC (µg/mL) vs. S. aureus | logP | Reference |
|---|---|---|---|---|
| 8a | Phenyl | 12.5 | 2.8 | |
| 8b | 4-Methylphenyl | 6.25 | 3.2 | |
| 8c | 4-Methoxyphenyl | 25.0 | 2.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
